

# Mozenavir (DMP-450): A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Mozenavir |           |
| Cat. No.:            | B1676773  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Mozenavir**, also known as DMP-450, is a potent, orally active inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Developed by DuPont Merck, it belongs to a class of cyclic urea-based protease inhibitors. While it showed promise in early studies, it did not progress through human clinical trials. This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for **Mozenavir**, compiled from seminal literature in the field.

### **Chemical Structure**

The chemical structure of **Mozenavir** is characterized by a central seven-membered diazepanone ring. The systematic IUPAC name for **Mozenavir** is (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one.

Chemical Formula: C33H36N4O3

Molar Mass: 536.67 g/mol

CAS Number: 174391-92-5

2D Chemical Structure:



### Synthesis of Mozenavir

The synthesis of **Mozenavir** is a multi-step process that involves the construction of the core cyclic urea structure and the introduction of the necessary stereocenters and functional groups. The key starting material is D-mannitol, a readily available chiral precursor. The overall synthetic strategy relies on the formation of a key diamine intermediate which is then cyclized to form the diazepanone ring.

### Synthesis of Key Intermediates

The synthesis begins with the protection of the hydroxyl groups of D-mannitol, followed by oxidative cleavage to yield a key dialdehyde. This dialdehyde is then subjected to a double reductive amination to introduce the two benzyl groups. Subsequent steps involve the introduction of the 3-aminobenzyl moieties and the formation of the diol.

### **Final Assembly and Deprotection**

The final steps of the synthesis involve the cyclization of the diamine precursor with a carbonylating agent to form the cyclic urea, followed by deprotection of the amino groups to yield the final product, **Mozenavir**.

### **Quantitative Data**

The following table summarizes the key quantitative data associated with the synthesis of **Mozenavir**, as reported in the primary literature.



| Step                                     | Product                                                                                                                        | Yield (%) | Purity (%) | Analytical Data                                                                                                |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|------------|----------------------------------------------------------------------------------------------------------------|
| Synthesis of<br>Diamine<br>Precursor     | (2S,3R,4R,5S)-1,<br>6-<br>bis(benzylamino)<br>-2,3,4,5-<br>tetrahydroxyhexa<br>ne                                              | 65        | >95        | <sup>1</sup> H NMR, <sup>13</sup> C<br>NMR, Mass<br>Spectrometry                                               |
| Introduction of<br>Aminobenzyl<br>Groups | (4R,5S,6S,7R)-1,<br>3-bis[(3-<br>nitrophenyl)meth<br>yl]-4,7-dibenzyl-<br>1,3-diazepane-<br>5,6-diol                           | 78        | >98        | <sup>1</sup> H NMR, <sup>13</sup> C<br>NMR, Mass<br>Spectrometry                                               |
| Cyclization                              | (4R,5S,6S,7R)-1,<br>3-bis[(3-<br>nitrophenyl)meth<br>yl]-4,7-dibenzyl-<br>5,6-dihydroxy-<br>1,3-diazepan-2-<br>one             | 85        | >99        | <sup>1</sup> H NMR, <sup>13</sup> C<br>NMR, Mass<br>Spectrometry,<br>Elemental<br>Analysis                     |
| Reduction of<br>Nitro Groups             | (4R,5S,6S,7R)-1,<br>3-bis[(3-<br>aminophenyl)met<br>hyl]-4,7-dibenzyl-<br>5,6-dihydroxy-<br>1,3-diazepan-2-<br>one (Mozenavir) | 92        | >99        | <sup>1</sup> H NMR, <sup>13</sup> C<br>NMR, High-<br>Resolution Mass<br>Spectrometry,<br>Elemental<br>Analysis |

### **Experimental Protocols**

The following are detailed methodologies for the key steps in the synthesis of **Mozenavir**.

## Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol



To a solution of (2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) and the solution is cooled to 0 °C. 3-Nitrobenzyl chloride (2.1 eq) is then added dropwise and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

# Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added triphosgene (0.4 eq) at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the cyclic urea.

### **Synthesis of Mozenavir**

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one (1.0 eq) in ethanol is added palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give **Mozenavir** as a white solid.

### **Synthesis Workflow**

The following diagram illustrates the key steps in the synthesis of **Mozenavir**.





Click to download full resolution via product page

Caption: Synthetic pathway of **Mozenavir** from D-mannitol.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mozenavir (DMP-450): A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676773#mozenavir-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com